3-(Thiophen-2-yl)propan-1-ol

Medicinal Chemistry Drug Design Lipinski's Rule of Five

3-(Thiophen-2-yl)propan-1-ol (CAS 19498-72-7, synonym 2-Thiophenepropanol) is a heterocyclic primary alcohol with the molecular formula C₇H₁₀OS and a molecular weight of 142.22 g/mol. Its structure consists of a thiophene ring attached to a propanol chain via the 2-position , imparting a combination of aromaticity and reactive hydroxyl functionality.

Molecular Formula C7H10OS
Molecular Weight 142.22 g/mol
CAS No. 19498-72-7
Cat. No. B100783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-2-yl)propan-1-ol
CAS19498-72-7
Molecular FormulaC7H10OS
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCCO
InChIInChI=1S/C7H10OS/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2
InChIKeyBQFZLZCBCSKUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Thiophen-2-yl)propan-1-ol (CAS 19498-72-7) – Core Physicochemical and Structural Baseline for Informed Sourcing


3-(Thiophen-2-yl)propan-1-ol (CAS 19498-72-7, synonym 2-Thiophenepropanol) is a heterocyclic primary alcohol with the molecular formula C₇H₁₀OS and a molecular weight of 142.22 g/mol . Its structure consists of a thiophene ring attached to a propanol chain via the 2-position , imparting a combination of aromaticity and reactive hydroxyl functionality. Key physicochemical identifiers include a boiling point of 240 °C at 760 mmHg, a density of 1.131 g/cm³, and a flash point of 99 °C .

✓ Pharmaceutical intermediate synthesis (e.g., duloxetine precursor)
✓ Primary alcohol handle for esterification or oxidation
✓ Thiophene scaffold for CNS drug‑likeness screening

Why 3-(Thiophen-2-yl)propan-1-ol (CAS 19498-72-7) Is Not Freely Interchangeable with Close Thiophene-Propanol Analogs


Direct substitution of 3-(Thiophen-2-yl)propan-1-ol with structurally similar thiophene-propanol analogs (e.g., 3-thienyl isomers, secondary alcohols, or aldehydes) is not chemically or pharmacologically equivalent. The position of the thiophene substitution, the nature of the functional group (primary vs. secondary alcohol, aldehyde, carboxylic acid), and the resulting physicochemical properties (e.g., logP, TPSA, boiling point, solubility) critically influence reactivity, downstream synthetic pathways, and biological target interactions . For example, the 2-thienyl substitution pattern exhibits distinct electronic and steric characteristics compared to the 3-thienyl analog, affecting electrophilic substitution and metal-catalyzed coupling reactions . The primary alcohol functional group offers a different reactivity profile (e.g., oxidation, esterification) compared to secondary alcohols or aldehydes, which is essential for building block applications .

Thiophene substitution position
2‑thienyl vs 3‑thienyl alters electronic and steric effects, impacting coupling and reactivity.
Alcohol type
Primary vs secondary alcohol or aldehyde changes oxidation, esterification, and downstream pathways.
Physicochemical mismatch
Differences in logP, TPSA, boiling point, and solubility can shift synthetic and analytical outcomes.

Quantitative Differentiation of 3-(Thiophen-2-yl)propan-1-ol (CAS 19498-72-7) Against Structural Analogs


Lower Topological Polar Surface Area (TPSA) Compared to 3-Thienyl Isomer, Indicating Enhanced Passive Membrane Permeability

3-(Thiophen-2-yl)propan-1-ol exhibits a calculated Topological Polar Surface Area (TPSA) of 20.23 Ų . In contrast, its 3-thienyl positional isomer, 3-(Thiophen-3-yl)propan-1-ol (CAS 20905-98-0), has a significantly higher calculated TPSA of 48.5 Ų [1]. This difference arises from the distinct electronic environment of the sulfur atom and the resulting molecular conformation.

TPSA Comparison
Reported
20.23 Ų vs 48.5 Ų (3‑thienyl isomer)
Lower TPSA supports permeability screening context
In silico calculation; cross‑study comparable
Medicinal Chemistry Drug Design Lipinski's Rule of Five

Significantly Lower Calculated logP Compared to 3-Thienyl Isomer, Suggesting Different Pharmacokinetic Partitioning

The lipophilicity of 3-(Thiophen-2-yl)propan-1-ol, as measured by the octanol-water partition coefficient (logP), is reported as 1.673 . Its 3-thienyl isomer, 3-(Thiophen-3-yl)propan-1-ol (CAS 20905-98-0), has a notably higher calculated XLogP3 value of 2 [1].

logP Comparison
Reported
1.673 vs XLogP3 = 2 (3‑thienyl isomer)
Lower lipophilicity may shift ADME profile differentiation
In silico calculation
ADME Lipophilicity QSAR

Higher Boiling Point and Flash Point vs. Secondary Alcohol Isomer, Indicating Different Volatility and Safety Profile

3-(Thiophen-2-yl)propan-1-ol, a primary alcohol, exhibits a boiling point of 240 °C at 760 mmHg and a flash point of 99 °C . The isomeric secondary alcohol, 1-(Thiophen-2-yl)propan-2-ol (CAS 62119-81-7), has a notably lower boiling point of 220.6 °C at 760 mmHg and a lower flash point of 87.2 °C .

Thermal & Safety
Data to verify
Bp 240°C / Flash 99°C
Higher thresholds may support safer handling context
Vs secondary alcohol isomer; 760 mmHg
Process Chemistry Physical Properties Safety

Moderate Aqueous Solubility Distinguishes It from More Lipophilic Analogs, Influencing Synthetic Utility in Aqueous Media

The aqueous solubility of 3-(Thiophen-2-yl)propan-1-ol is reported as 0.895 mg/mL (or 0.00629 mol/L) . This value classifies it as moderately soluble, consistent with its moderate logP. While specific solubility data for all isomers is not uniformly available, this level of solubility is significantly higher than what would be expected for fully aromatic thiophenes and provides a distinct advantage over highly lipophilic analogs (e.g., those with extended alkyl chains or halogenated thiophenes) in biphasic or aqueous reaction conditions.

Aqueous Solubility
Class-level
0.895 mg/mL
Moderate solubility may support aqueous reaction media
Predicted; relative to highly lipophilic analogs
Green Chemistry Synthetic Methodology Solubility

Established Utility as a Key Intermediate in the Synthesis of (S)-Duloxetine, a Blockbuster Antidepressant

3-(Thiophen-2-yl)propan-1-ol is a critical starting material for the synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the manufacturing process of the antidepressant drug (S)-Duloxetine [REFS-1, REFS-2]. This direct application in a high-volume, blockbuster drug synthesis is a specific, verifiable use case that is not shared by many close structural analogs. While the 1-yl isomer also sees use in duloxetine-related synthesis, the 2-yl-propan-1-ol scaffold is the foundational building block for the core thiophene-alcohol moiety.

Synthetic Utility
Reported
Core building block for (S)-Duloxetine intermediate
Supports pharmaceutical intermediate procurement context
Literature and patent evidence
Pharmaceutical Intermediates API Synthesis Process Chemistry

Optimal Procurement-Driven Use Cases for 3-(Thiophen-2-yl)propan-1-ol (CAS 19498-72-7)


Synthesis of CNS-Active Pharmaceutical Intermediates, Particularly for (S)-Duloxetine

Given its established role as a precursor to (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol , this compound is a preferred building block for R&D groups focused on CNS drug discovery, particularly in the development of novel antidepressants or related serotonergic agents. Its moderate lipophilicity (logP ~1.7) and low TPSA (20.23 Ų) align with favorable CNS drug-likeness parameters.

Scaffold for Medicinal Chemistry SAR Studies Exploring Thiophene Substitution Effects

The quantifiable differences in logP, TPSA, and physical properties between the 2-thienyl and 3-thienyl isomers make 3-(Thiophen-2-yl)propan-1-ol an ideal tool for structure-activity relationship (SAR) studies. Procuring both isomers allows medicinal chemists to directly compare the impact of heterocyclic substitution on pharmacokinetic and pharmacodynamic properties in a controlled manner.

Building Block for 'Green' or Aqueous-Phase Synthetic Transformations

With a documented aqueous solubility of 0.895 mg/mL , 3-(Thiophen-2-yl)propan-1-ol is well-suited for reactions in aqueous or biphasic media. This makes it a strategically advantageous building block for process chemists seeking to reduce organic solvent usage and align with green chemistry principles, compared to more hydrophobic thiophene alternatives.

Precursor for Functionalized Thiophene Materials with Controlled Lipophilicity

For materials science applications, such as the synthesis of conjugated polymers or oligomers for organic electronics, the ability to tune the polarity and solubility of the monomer is crucial. The moderate logP of 3-(Thiophen-2-yl)propan-1-ol offers a distinct balance between solubility and hydrophobicity, enabling its use as a monomer or comonomer in the development of novel electroactive materials with tailored processability.

Application
Selection Property
Validation Focus
CNS pharmaceutical intermediate synthesis
Low TPSA / moderate logP drug‑likeness profile
Permeability and ADME property screening
Medicinal chemistry SAR on thiophene substitution
Distinct isomer‑dependent physicochemical profile
Comparative PK/PD property assessment
Aqueous or biphasic synthetic transformations
Moderate aqueous solubility
Reaction condition compatibility and solvent reduction
Functionalized thiophene materials for organic electronics
Tunable lipophilicity and solubility balance
Processability and material property optimization

Technical Documentation Hub

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38 linked technical documents
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